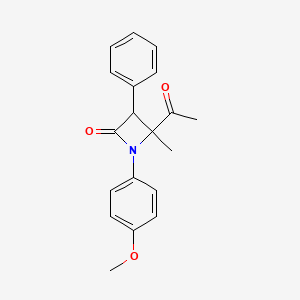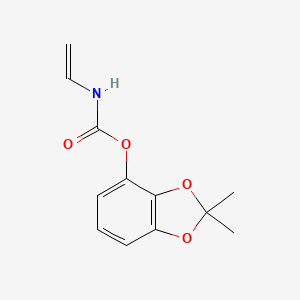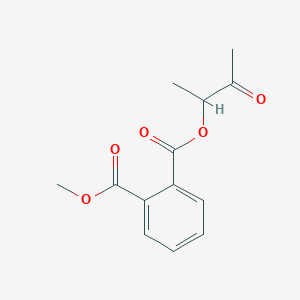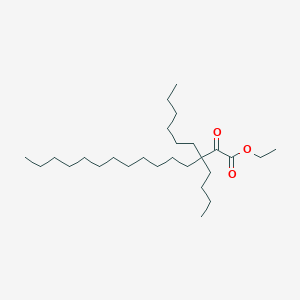
Ethyl 3-butyl-3-hexyl-2-oxopentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-butyl-3-hexyl-2-oxopentadecanoate is an ester compound with the molecular formula C27H52O3 . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with multiple alkyl groups and a ketone functional group, making it unique in its class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-butyl-3-hexyl-2-oxopentadecanoate typically involves esterification reactions. One common method is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this ester might involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can accelerate the reaction, while distillation techniques are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-butyl-3-hexyl-2-oxopentadecanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst.
Reduction: Conversion to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Yields primary or secondary alcohols.
Substitution: Forms new esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-butyl-3-hexyl-2-oxopentadecanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action for ethyl 3-butyl-3-hexyl-2-oxopentadecanoate primarily involves its ester functional group. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid . This hydrolysis can affect various molecular pathways, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used in perfumes and flavoring agents.
Methyl butyrate: Another ester known for its fruity smell, used in similar applications.
Uniqueness
Ethyl 3-butyl-3-hexyl-2-oxopentadecanoate stands out due to its complex structure, which includes multiple alkyl groups and a ketone functional group. This complexity can influence its reactivity and the types of products formed during chemical reactions, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
89579-54-4 |
|---|---|
Formule moléculaire |
C27H52O3 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
ethyl 3-butyl-3-hexyl-2-oxopentadecanoate |
InChI |
InChI=1S/C27H52O3/c1-5-9-12-14-15-16-17-18-19-21-24-27(22-11-7-3,23-20-13-10-6-2)25(28)26(29)30-8-4/h5-24H2,1-4H3 |
Clé InChI |
DCMOQHKKZIIFTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCC)(CCCCCC)C(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




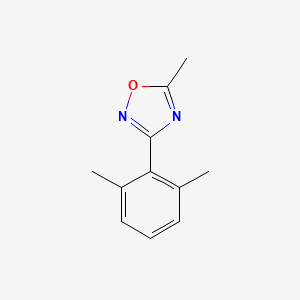
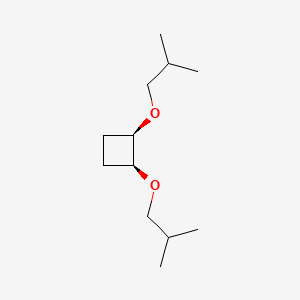

![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)
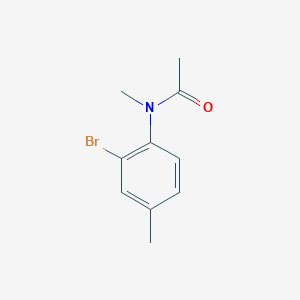
![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)
